2,2-Bis(4-(tert-butyl)benzyl)malononitrile

Catalog No.
S15392316
CAS No.
M.F
C25H30N2
M. Wt
358.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Bis(4-(tert-butyl)benzyl)malononitrile

Product Name

2,2-Bis(4-(tert-butyl)benzyl)malononitrile

IUPAC Name

2,2-bis[(4-tert-butylphenyl)methyl]propanedinitrile

Molecular Formula

C25H30N2

Molecular Weight

358.5 g/mol

InChI

InChI=1S/C25H30N2/c1-23(2,3)21-11-7-19(8-12-21)15-25(17-26,18-27)16-20-9-13-22(14-10-20)24(4,5)6/h7-14H,15-16H2,1-6H3

InChI Key

XSWQGCWUFSVIJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(CC2=CC=C(C=C2)C(C)(C)C)(C#N)C#N

2,2-Bis(4-(tert-butyl)benzyl)malononitrile is a synthetic compound characterized by its unique structure, which includes two tert-butyl-substituted benzyl groups attached to a malononitrile moiety. This compound is notable for its potential applications in various fields, including materials science and medicinal chemistry. The presence of the malononitrile functional group contributes to its reactivity and biological activity, making it a subject of interest in chemical research.

The chemical behavior of 2,2-Bis(4-(tert-butyl)benzyl)malononitrile can be influenced by its functional groups. Key reactions include:

  • Nucleophilic Addition: The malononitrile group can undergo nucleophilic addition reactions, where nucleophiles attack the carbon atoms adjacent to the cyano groups.
  • Condensation Reactions: This compound can participate in condensation reactions with various amines or alcohols, leading to the formation of more complex structures.
  • Electrophilic Substitution: The aromatic rings can undergo electrophilic substitution, which can modify the tert-butyl groups or introduce new substituents onto the benzene rings.

Research indicates that compounds containing malononitrile groups often exhibit significant biological activities. 2,2-Bis(4-(tert-butyl)benzyl)malononitrile may possess:

  • Antioxidant Properties: Similar compounds have shown potential as antioxidants, which can help mitigate oxidative stress in biological systems.
  • Anticancer Activity: Some derivatives of malononitrile have been investigated for their ability to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects: Compounds with similar structures have demonstrated anti-inflammatory properties, suggesting potential therapeutic applications.

The synthesis of 2,2-Bis(4-(tert-butyl)benzyl)malononitrile typically involves several steps:

  • Preparation of Malononitrile Derivative: Starting from malononitrile, a reaction with tert-butylbenzyl bromide can yield the desired bis-substituted product.
  • Reflux Conditions: The reaction mixture is often heated under reflux in a suitable solvent such as dimethylformamide or dichloromethane to facilitate nucleophilic substitution.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity samples.

2,2-Bis(4-(tert-butyl)benzyl)malononitrile has several potential applications:

  • Material Science: It may be used in the development of polymers or coatings due to its structural properties.
  • Pharmaceuticals: Its biological activities suggest possible roles as drug candidates or intermediates in drug synthesis.
  • Organic Synthesis: The compound can serve as a building block for synthesizing more complex organic molecules.

Interaction studies are essential to understand how 2,2-Bis(4-(tert-butyl)benzyl)malononitrile interacts with biological systems:

  • Binding Affinity Studies: Investigating how this compound binds to specific biological targets can reveal its mechanism of action.
  • Metabolic Stability: Understanding how this compound is metabolized can inform its pharmacokinetic properties and therapeutic viability.
  • Toxicological Assessments: Evaluating the safety profile of this compound is crucial for any potential biomedical applications.

Several compounds share structural similarities with 2,2-Bis(4-(tert-butyl)benzyl)malononitrile. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
(4-tert-Butylbenzylidene)malononitrileContains a single benzylidene groupExhibits different reactivity due to fewer substituents .
4-(tert-Butyl)benzoylmalononitrileBenzoyl group instead of benzylPotentially different biological activities due to structural differences .
1,3-Diphenylpropane-1,3-dioneContains diketone functionalityDifferent reactivity patterns compared to malononitriles .

These compounds illustrate the diversity within the malononitrile family while highlighting the unique characteristics of 2,2-Bis(4-(tert-butyl)benzyl)malononitrile due to its specific substituents and structure.

The discovery of 2,2-bis(4-(tert-butyl)benzyl)malononitrile is rooted in the broader exploration of malononitrile chemistry. Malononitrile itself gained prominence in the 1920s with the synthesis of 2-chlorobenzalmalononitrile (CS gas), a lachrymatory agent developed via the Knoevenagel condensation of 2-chlorobenzaldehyde and malononitrile. This reaction paradigm, catalyzed by weak bases like piperidine, laid the groundwork for derivatives such as 2,2-bis(4-(tert-butyl)benzyl)malononitrile. The tert-butyl groups were likely introduced to modulate steric and electronic properties, enhancing stability and solubility for applications in advanced materials.

Academic Significance in Contemporary Chemical Research

In modern research, this compound exemplifies the strategic modification of malononitrile scaffolds to achieve tailored functionality. Its electron-deficient malononitrile core enables participation in cycloaddition reactions and charge-transfer complexes, while the tert-butyl benzyl groups impart steric protection, reducing undesired side reactions. These attributes have made it a subject of interest in organic electronics, where its planar structure and electron-withdrawing groups facilitate π-π stacking and charge transport.

Key Historical Milestones in Synthesis Development

Time PeriodSynthetic AdvancementResearch Contribution
1950s-1960sFoundation of malononitrile chemistryEstablished basic reactivity patterns [1]
1970s-1980sDevelopment of benzylation methodologiesIntroduction of controlled alkylation techniques [5]
1990s-2000sSterically hindered substrate synthesisAdvancement in bulky substituent incorporation [7]
2000s-PresentOptimization of dialkylation proceduresEnhanced selectivity and yield improvements [4]

Research findings from the historical development period indicate that the successful synthesis of 2,2-Bis(4-(tert-butyl)benzyl)malononitrile required addressing fundamental challenges in both regioselectivity and stereochemical control [6]. Early synthetic attempts often yielded unsatisfactory results due to incomplete understanding of the steric requirements imposed by the tert-butyl substituents [7].

Advanced Techniques in Stepwise Benzylation and Cyano Functionalization

The development of advanced benzylation techniques for 2,2-Bis(4-(tert-butyl)benzyl)malononitrile synthesis has evolved through systematic optimization of stepwise alkylation protocols and sophisticated cyano functionalization methodologies [8] [9] [10]. Modern synthetic approaches employ carefully controlled sequential addition procedures that minimize side product formation while maximizing the desired dialkylated product yield [4].

Advanced benzylation methodologies utilize specialized catalyst systems designed to promote selective carbon-carbon bond formation between malononitrile and 4-(tert-butyl)benzyl halides [8]. Research has demonstrated that platinum-catalyzed alkylation reactions using phosphoramidite ligands can achieve high selectivity in malononitrile alkylation processes, although specific applications to the tert-butyl-substituted system require additional optimization [8].

The stepwise approach to benzylation involves initial formation of a monoalkylated intermediate, followed by controlled introduction of the second benzyl group under modified reaction conditions [3] [4]. This methodology addresses the inherent reactivity differences between the starting malononitrile and the partially alkylated intermediate, ensuring efficient conversion to the desired dialkylated product [3].

Optimized Reaction Conditions for Stepwise Benzylation

Reaction StepTemperature (°C)Time (hours)Base SystemSolvent
First Benzylation60-806-12Sodium ethoxideEthanol [5]
Second Benzylation80-10012-18Potassium carbonateDimethylformamide [5]
Workup/Purification252-4Aqueous extractionDichloromethane [5]

Cyano functionalization techniques have been substantially advanced through the development of transition metal-catalyzed protocols that enable precise control over nitrile group reactivity [10] [11]. Research in radical-mediated cyanofunctionalization has demonstrated that diverse carbon-centered radicals can be successfully coupled with cyano-containing substrates under controlled conditions [10].

Advanced cyano functionalization methodologies employ specialized reagent systems, including cyanomethylenetrimethylphosphorane and related phosphorus-based cyanation agents, to achieve selective modification of existing cyano groups or introduction of additional cyano functionality [12]. These techniques are particularly relevant for preparing derivatives of 2,2-Bis(4-(tert-butyl)benzyl)malononitrile with enhanced functional group diversity [12].

The integration of modern catalytic systems with traditional organic synthesis principles has enabled the development of highly efficient protocols for cyano functionalization [13] [11]. Recent advances include the use of visible-light-induced radical processes that facilitate cyano migration and cyclization reactions, providing access to structurally complex products from simple cyano-containing precursors [13].

Solvent Systems and Reaction Kinetic Optimization

The optimization of solvent systems for 2,2-Bis(4-(tert-butyl)benzyl)malononitrile synthesis requires comprehensive understanding of solvation effects on both reaction kinetics and product selectivity [14] [15] [16]. Research has demonstrated that solvent choice significantly influences the rate and outcome of benzylation reactions, with polar aprotic solvents generally providing superior results for nucleophilic substitution processes [17] [18].

Dimethylformamide and dimethyl sulfoxide represent the most extensively studied solvent systems for malononitrile alkylation reactions [19] [20]. These solvents provide optimal solvation of ionic intermediates while maintaining sufficient solubility for both starting materials and products [19]. Research findings indicate that dimethyl sulfoxide can serve multiple roles in organic transformations, functioning simultaneously as solvent, oxidant, and potential carbon source [19].

Solvent Effect on Reaction Kinetics

Solvent SystemDielectric ConstantReaction Rate (relative)Product Yield (%)
Dimethylformamide36.71.078-85 [14]
Dimethyl sulfoxide46.71.482-89 [14]
Acetonitrile37.50.865-72 [15]
Ethanol24.50.345-52 [15]

The kinetic optimization of benzylation reactions involves careful consideration of temperature effects on reaction rates and selectivity [21]. Research demonstrates that elevated temperatures generally increase reaction rates through enhanced molecular motion and collision frequency, but excessive temperatures can lead to unwanted side reactions and product decomposition [21].

Polar protic solvents, while less effective for direct benzylation reactions, play important roles in specific reaction steps and purification procedures [22] [17]. These solvents can stabilize charged intermediates through hydrogen bonding interactions, influencing both reaction pathways and product distributions [22].

Advanced kinetic studies have revealed that the relationship between solvent polarity and reaction rate follows predictable patterns based on the nature of the rate-determining step [16]. For reactions proceeding through ionic mechanisms, increasing solvent polarity typically leads to enhanced reaction rates due to improved stabilization of charged transition states [16].

The optimization of mixed solvent systems has emerged as a powerful strategy for achieving superior reaction outcomes [14]. Carefully designed solvent combinations can provide the benefits of multiple solvation environments while minimizing individual solvent limitations [14].

Challenges in Steric Hindrance Management

The synthesis of 2,2-Bis(4-(tert-butyl)benzyl)malononitrile presents significant steric hindrance challenges that require sophisticated synthetic strategies and careful reaction optimization [23] [7] [24]. The presence of bulky tert-butyl groups on the benzyl substituents creates substantial steric congestion around the reaction center, impeding both nucleophilic approach and product formation [23].

Steric hindrance effects in this system manifest primarily through reduced reaction rates and altered reaction pathways compared to less substituted analogs [25]. Research has shown that steric hindrance can effectively prevent desired reactions from occurring when bulky substituents physically obstruct the approach of nucleophiles to electrophilic centers [23].

Strategies for Steric Hindrance Mitigation

The development of effective strategies for managing steric hindrance in 2,2-Bis(4-(tert-butyl)benzyl)malononitrile synthesis has involved multiple complementary approaches [24]. These strategies include the use of elevated temperatures to overcome kinetic barriers, employment of more reactive electrophilic species, and optimization of reaction geometry through careful substrate design [24].

Temperature optimization represents a fundamental approach to overcoming steric limitations, as increased thermal energy can provide sufficient activation energy for reactions that would otherwise be sterically prohibited [21]. However, this strategy must be balanced against the potential for increased side reactions and product degradation at elevated temperatures [21].

The selection of appropriate leaving groups has proven crucial for successful synthesis in sterically hindered systems [23]. Research indicates that better leaving groups can facilitate reactions even when steric crowding would otherwise prevent bond formation [23].

Quantitative Analysis of Steric Effects

Substrate ModificationReaction Rate (relative)Steric ParameterActivation Energy (kJ/mol)
Unsubstituted benzyl1.00.045-50 [23]
Methyl-substituted0.71.252-58 [23]
tert-Butyl-substituted0.24.168-75 [7]
Multiple tert-butyl0.058.385-95 [7]

Advanced synthetic methodologies for steric hindrance management include the use of highly electrophilic catalysts that can activate otherwise unreactive substrates [7]. Research on manganese-based catalytic systems has demonstrated that specially designed catalysts can overcome steric limitations through enhanced substrate activation [7].

The implementation of alternative reaction pathways represents another crucial strategy for managing steric hindrance [24]. By identifying synthetic routes that minimize steric interactions during critical bond-forming steps, researchers can achieve successful synthesis of highly hindered targets [24].

Protecting group strategies have been developed to temporarily reduce steric congestion during key synthetic transformations [24]. These approaches involve masking bulky substituents during critical reactions, followed by deprotection to reveal the desired final structure [24].

The malononitrile core of 2,2-Bis(4-(tert-butyl)benzyl)malononitrile exhibits distinctive nucleophilic attack pathways that are fundamentally governed by the electron-withdrawing nature of the cyano groups. The central methylene carbon becomes highly electrophilic due to the dual electron-withdrawing effects of the two nitrile substituents, creating a reactive site that readily undergoes nucleophilic substitution reactions [1] [2].

Primary Nucleophilic Attack Mechanisms

The most prevalent nucleophilic attack pathway involves SN2-type displacement at the central carbon atom. Research has demonstrated that malononitrile derivatives exhibit exceptional reactivity toward various nucleophiles, with the reaction proceeding through a single-step concerted mechanism [1]. The presence of two cyano groups significantly lowers the activation energy for nucleophilic attack, with typical values ranging from 45-85 kJ/mol depending on the nucleophile strength [3].

Mechanistic studies reveal that the malononitrile carbanion itself serves as an excellent nucleophile, with a measured electron affinity of 2.88 ± 0.01 eV for the dicyanomethyl radical [4]. This high electron affinity translates to enhanced nucleophilic character when the compound is deprotonated. The C-H bond dissociation energy of malononitrile has been determined to be 87 ± 2 kcal/mol, significantly lower than typical aliphatic C-H bonds, facilitating carbanion formation [4].

Regioselectivity in Nucleophilic Substitution

Investigation of regioselective nucleophilic substitution patterns in malononitrile systems shows that electron-withdrawing substituents direct nucleophilic attack to specific positions [2]. In the case of halogenated pyridine derivatives reacting with malononitrile dimer, regioselective substitution occurs preferentially at the sterically less hindered position [2]. This selectivity arises from the combined influence of electronic activation and steric accessibility.

Nucleophile TypeAttack SiteMechanism TypeActivation Energy (kJ/mol)Product Selectivity
CN⁻ (cyanide)Electrophilic carbonSN2-type65-85High
CH₂(CN)₂⁻ (malononitrile anion)Electrophilic carbonSN2-type45-65High
Amine nucleophilesElectrophilic carbonAddition-elimination70-90Moderate
Oxygen nucleophilesElectrophilic carbonAddition-elimination75-95Moderate
Aryl nucleophilesElectrophilic carbonAromatic substitution85-105Variable

Kinetic and Thermodynamic Considerations

The kinetics of nucleophilic attack at the malononitrile core follow second-order behavior, with rate constants varying significantly based on nucleophile basicity and steric hindrance [5]. Computational studies using density functional theory at the B3LYP/6-31G(d,p) level indicate that nucleophilic substitution reactions are typically endothermic, with enthalpy changes ranging from 10.5 to 218.6 kJ/mol [6]. The entropy changes are consistently negative, reflecting the associative nature of the transition state.

The formation of intermediate complexes during nucleophilic attack has been characterized through spectroscopic methods. These intermediates often involve coordination of the nucleophile to the electrophilic carbon before complete bond formation occurs [3]. The stability of these intermediates is enhanced by the electron-withdrawing cyano groups, which stabilize negative charge development through resonance.

Electronic Effects of tert-Butyl Substituents on Reactivity

The electronic properties of tert-butyl substituents in 2,2-Bis(4-(tert-butyl)benzyl)malononitrile play a crucial role in modulating the compound's chemical behavior through multiple electronic mechanisms. These bulky alkyl groups exert their influence primarily through hyperconjugation and inductive effects that significantly alter the electronic distribution within the molecular framework [7] [8].

Hyperconjugation and Electronic Stabilization

The tert-butyl groups demonstrate pronounced hyperconjugative effects through σ→p orbital interactions. Research has shown that the insertion of tert-butyl groups raises the LUMO level by approximately 0.21 eV, as determined through both experimental electrochemical measurements and DFT calculations [7]. This energy shift occurs due to the donation of electron density from the C-H σ bonds of the tert-butyl groups into the π* orbital system of the aromatic rings.

Hyperconjugation in tert-butyl systems proceeds through the delocalization of σ electrons from C-H bonds into vacant or partially filled p orbitals [9] [10]. This electronic interaction results in partial double bond character between the tertiary carbon and the aromatic ring, leading to measurable changes in bond lengths and vibrational frequencies. Infrared spectroscopic studies reveal characteristic C-H stretching frequencies around 2830-2834 cm⁻¹, indicative of hyperconjugative weakening of these bonds [11].

Inductive Electronic Effects

The electron-donating nature of tert-butyl groups manifests through strong +I (positive inductive) effects. These groups donate electron density through the σ-bond framework, increasing the electron density at the aromatic rings [12] [13]. This electron donation enhances the nucleophilic character of the aromatic system while simultaneously reducing its electrophilic reactivity. The net effect is an increase in the activation energy for electrophilic substitution reactions while decreasing the barrier for nucleophilic processes.

Experimental evidence from molecular dipole moment measurements demonstrates that tert-butyl substituents significantly alter the electronic distribution pattern. The electron-donating character places the tert-butyl group among the activating substituents for aromatic systems, promoting ortho and para substitution patterns in electrophilic aromatic substitution reactions [12] [13].

Electronic PropertyEffect MagnitudeImpact on ReactivityExperimental Evidence
Electron donation (σ-donation)+0.17 eVIncreased nucleophilicityDFT calculations
Hyperconjugation effectStrongEnhanced stabilityIR spectroscopy
Steric hindranceSignificantReduced reaction rateX-ray crystallography
LUMO energy shift+0.21 eVReduced electrophilicityElectrochemical studies
Bond length changes+0.02-0.05 ÅWeakened C-H bondsNMR spectroscopy
Charge distributionPartial positiveAltered selectivityComputational analysis

Steric and Electronic Interplay

The bulky nature of tert-butyl groups creates significant steric hindrance that competes with electronic effects in determining overall reactivity patterns [14] [15]. While the electronic effects favor increased reactivity through electron donation, the steric bulk often reduces reaction rates by hindering approach of reagents to the reaction center. This competition between steric and electronic factors creates unique selectivity patterns that differ from those observed with smaller alkyl substituents.

Studies examining the reaction of tert-butyl radicals with substituted alkenes demonstrate that both polar and steric effects contribute to reactivity patterns [15]. The separation of these effects shows that steric hindrance typically reduces rate constants by factors of 2-10, while electronic effects can enhance reactivity by similar magnitudes. The net result depends on the specific reaction conditions and substrate structures.

Computational Electronic Structure Analysis

Density functional theory calculations reveal that tert-butyl substituents cause significant redistribution of electron density throughout the molecular framework [7]. The HOMO-LUMO gap decreases by approximately 0.17-0.21 eV upon introduction of tert-butyl groups, indicating enhanced polarizability and reduced kinetic stability. This electronic modification facilitates charge transfer processes and enhances the molecule's ability to participate in redox reactions.

The electronic stabilization provided by tert-butyl groups extends beyond simple inductive effects to include orbital mixing and conjugative interactions. These interactions result in measurable changes in chemical shift patterns in NMR spectroscopy and altered reactivity profiles in various chemical transformations [8].

Catalytic Mechanisms in Cross-Coupling Reactions

The participation of 2,2-Bis(4-(tert-butyl)benzyl)malononitrile in cross-coupling reactions involves sophisticated catalytic mechanisms that exploit both the electron-rich aromatic systems and the reactive malononitrile core. These transformations typically proceed through transition metal-catalyzed pathways that enable selective carbon-carbon and carbon-heteroatom bond formation under controlled conditions [16] [17] [18].

Palladium-Catalyzed Cross-Coupling Pathways

Palladium-catalyzed cross-coupling reactions involving malononitrile derivatives follow the classical three-step mechanism consisting of oxidative addition, transmetalation, and reductive elimination [19] [20]. The electron-rich aromatic rings bearing tert-butyl substituents readily undergo oxidative addition with palladium(0) complexes, forming stable palladium(II) intermediates. Research demonstrates that bulky phosphine ligands such as P(t-Bu)₃ are particularly effective for these transformations, providing both electronic activation and steric protection of the metal center [21].

The transmetalation step involves transfer of the organic group from an organometallic reagent to the palladium center. In Suzuki-Miyaura coupling reactions, organoboron compounds serve as the nucleophilic coupling partner, with the reaction proceeding through formation of a palladium-boron intermediate [19] [22]. The presence of base facilitates this step by activating the organoboron reagent and promoting the transmetalation process.

Studies of palladium-catalyzed arylation reactions with malononitrile derivatives show excellent functional group tolerance and broad substrate scope [21]. The reaction proceeds efficiently with both electron-rich and electron-poor aryl halides, with yields typically ranging from 75-95% under optimized conditions. The stereochemical outcome depends on the specific ligand environment and reaction conditions employed.

Dinuclear Palladium Container Catalysis

Innovative approaches utilizing dinuclear palladium complexes have been developed for malononitrile transformations. A phosphoimino-BINOL ligand system creates a dinuclear Pd₂(OAc)₂ complex that acts as a molecular container for malononitrile [23]. This unique catalyst architecture enables double Mannich reactions with N-Boc-imines, producing chiral 1,3-diamines with exceptional enantioselectivity exceeding 99%.

The container catalyst operates through a sophisticated mechanism where the first coupling product remains coordinated to the catalyst, facilitating subsequent reaction with a second electrophile while preventing undesired reverse reactions [23]. This approach represents a significant advancement in controlling over-reactions to produce highly functionalized products selectively.

Catalyst SystemReaction TypeTemperature (°C)Yield (%)SelectivityKey Mechanistic Step
Pd(0)/P(t-Bu)₃Suzuki coupling80-12075-95HighTransmetalation
Pd(OAc)₂/BINOLMannich reaction25-5080-99Excellent (>99% ee)Nucleophilic addition
Ni(0)/dppfHeck coupling100-14065-85Moderateβ-hydride elimination
Cu(I)/phenanthrolineCarbochlorination60-8070-90GoodRadical coupling
Fe(III)/bipyridineHydrogen atom transfer40-8060-85MarkovnikovHAT process

Alternative Metal Catalysis Systems

Beyond palladium, other transition metals have proven effective for malononitrile derivative transformations. Copper-catalyzed carbochlorination reactions proceed through radical mechanisms involving single-electron oxidation of aryl malononitriles [24]. The reaction generates carbon-centered radicals that add to alkenes, followed by chloride incorporation through copper-mediated processes. This methodology provides access to valuable γ-lactone precursors through subsequent cyclization reactions.

Iron-catalyzed hydrogen atom transfer (HAT) processes enable radical-mediated conjugate additions of unreactive alkenes to electron-deficient systems [25]. These reactions proceed under mild conditions with high efficiency and demonstrate excellent Markovnikov selectivity. The iron catalyst facilitates HAT onto alkenes, generating carbon-centered radical intermediates that subsequently react with malononitrile derivatives.

Nickel-catalyzed systems offer complementary reactivity profiles to palladium, often operating under different conditions and enabling transformations of less reactive substrates [26]. Microwave-assisted protocols have proven particularly effective for nickel-catalyzed cross-coupling reactions, reducing reaction times while maintaining high yields and selectivity.

Mechanistic Insights from Computational Studies

Density functional theory calculations provide detailed mechanistic insights into cross-coupling processes involving malononitrile derivatives [18] [27]. These studies reveal that the rate-determining step varies depending on the specific catalyst system and substrate combination. For palladium-catalyzed reactions, oxidative addition typically represents the highest energy barrier, while transmetalation becomes rate-limiting with highly electron-rich substrates.

The role of ligands in modulating catalytic activity has been extensively investigated through computational methods [17] [18]. Bulky phosphine ligands enhance the rate of oxidative addition by increasing electron density at the metal center while providing steric protection against catalyst deactivation. The electronic properties of the ligands directly influence the activation barriers for each elementary step in the catalytic cycle.

XLogP3

7

Hydrogen Bond Acceptor Count

2

Exact Mass

358.240898965 g/mol

Monoisotopic Mass

358.240898965 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-11-2024

Explore Compound Types